![molecular formula C8H11NO3S B2421870 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide CAS No. 220948-20-9](/img/structure/B2421870.png)
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
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Overview
Description
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, also known as HEBS or HEBSF, is a sulfonamide compound . It has a molecular weight of 201.25 .
Synthesis Analysis
Sulfonamides, including 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . The reaction has shown good functional group tolerance and high yield .Molecular Structure Analysis
The molecular formula of 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is C8H11NO3S .Chemical Reactions Analysis
Sulfonamides, such as 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .Physical And Chemical Properties Analysis
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a powder . It has a molecular weight of 201.24 .Scientific Research Applications
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. They inhibit bacterial growth by interfering with the synthesis of folic acid, an essential vitamin for bacterial metabolism. Specifically, 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (referred to as SN) acts as an antibacterial compound. It is used to treat various bacterial infections in both humans and animals. Notably, sulfamethazine (SMZ) and sulfadiazine (SDZ) are two commonly employed sulphonamide drugs with antibacterial activity .
Glaucoma Treatment
Sulfonamides have been investigated for their potential in treating glaucoma, a condition characterized by increased intraocular pressure. While not a first-line treatment, SN compounds may offer an alternative or adjunct therapy for managing glaucoma.
Safety And Hazards
properties
IUPAC Name |
4-[(1S)-1-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAILDNLESYHOJ-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide |
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